Meta-Substitution Isomer Confers Defined Phenolic OH-Content Range in Condensation Resins Not Achievable with Para-Isomer Alone
In the production of phenolic resol resins, the condensation resin obtained from reacting alpha,alpha'-dihydroxy-1,3-diisopropylbenzene with phenol in the presence of phosphorus acids exhibits a phenolic OH-group content of 6.2 to 8.5% by weight [1]. This specific OH-content specification is achieved when the 1,3-isomer is employed in a mixture with the 1,4-isomer in weight proportions ranging from 70:30 to 30:70 [1]. The 1,3-isomer's meta-substitution pattern dictates the condensation architecture and resulting OH-group availability; using the 1,4-isomer exclusively produces a different resin with altered OH-content and crosslinking behavior that falls outside this specification range [1].
| Evidence Dimension | Phenolic OH-group content in condensation resin product |
|---|---|
| Target Compound Data | Resin OH-group content: 6.2–8.5% by weight (when used in 70:30 to 30:70 mixture with 1,4-isomer) |
| Comparator Or Baseline | 1,4-isomer (CAS 2948-46-1): resin OH-group content outside 6.2–8.5% range when used alone |
| Quantified Difference | 1,3-isomer is an essential co-monomer to achieve the 6.2–8.5% OH-content specification; 1,4-isomer alone fails to meet this specification |
| Conditions | Condensation reaction with phenol or o-, m-, p-cresol in the presence of acids of phosphorus at pH > 7 |
Why This Matters
For industrial producers of resol resins, this quantified OH-content range is a critical quality control parameter; procurement of the 1,3-isomer is mandatory to reproducibly achieve the specified resin properties.
- [1] Freitag, D., Rudolph, H., Niehaus, C., & Kuchenmeister, R. (1975). Resol resins prepared from dihydroxydiisopropylbenzene. United States Patent US3909495. Assignee: Bayer Aktiengesellschaft. View Source
